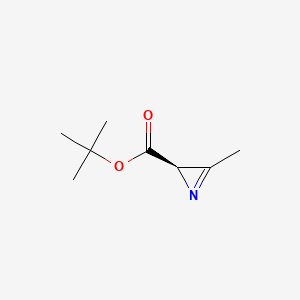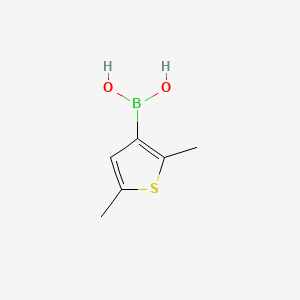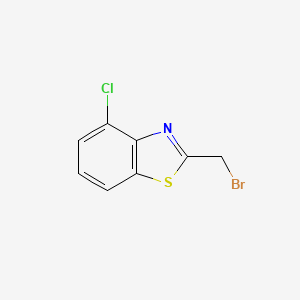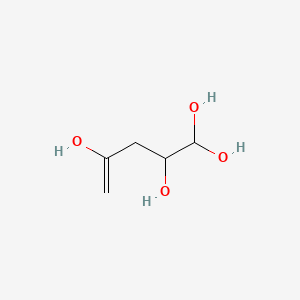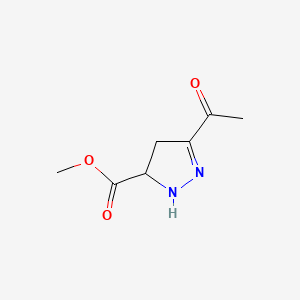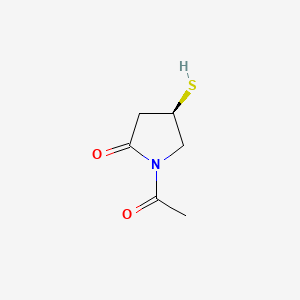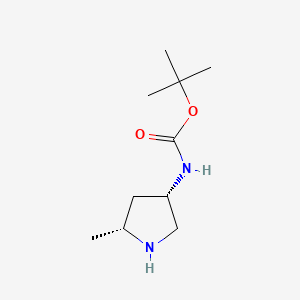
AC-PTYR-PTYR-PTYR-ILE-GLU-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound AC-PTYR-PTYR-PTYR-ILE-GLU-OH, also known as Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Ile-Glu-OH, is a synthetic peptide. It is composed of three phosphorylated tyrosine residues, one isoleucine residue, and one glutamic acid residue. This compound is primarily used in scientific research, particularly in the study of protein-protein interactions and signal transduction pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid, glutamic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (isoleucine) is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (three phosphorylated tyrosine residues).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反应分析
Types of Reactions
AC-PTYR-PTYR-PTYR-ILE-GLU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphoryl groups on the tyrosine residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphoryl groups under basic conditions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with substituted phosphoryl groups.
科学研究应用
AC-PTYR-PTYR-PTYR-ILE-GLU-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Employed in the study of protein-protein interactions, particularly those involving phosphorylated tyrosine residues.
Medicine: Investigated for its potential role in signal transduction pathways related to diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves its interaction with proteins that recognize phosphorylated tyrosine residues. These interactions can modulate signal transduction pathways by either activating or inhibiting specific proteins. The molecular targets include proteins with Src homology 2 (SH2) domains, which bind to phosphorylated tyrosine residues and play a crucial role in cellular signaling.
相似化合物的比较
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another synthetic peptide with a similar structure but different amino acid sequence.
Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Glu-Glu-OH: A peptide with three phosphorylated tyrosine residues and two glutamic acid residues.
Uniqueness
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is unique due to its specific sequence of amino acids and the presence of three phosphorylated tyrosine residues. This structure allows it to interact with a wide range of SH2 domain-containing proteins, making it a valuable tool in the study of signal transduction pathways.
属性
CAS 编号 |
159439-85-7 |
|---|---|
分子式 |
C40H52N5O21P3 |
分子量 |
1031.791 |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
InChI 键 |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


